molecular formula C32H63N B14342656 3-Decyl-3-heptylpentadecanenitrile CAS No. 103328-95-6

3-Decyl-3-heptylpentadecanenitrile

Cat. No.: B14342656
CAS No.: 103328-95-6
M. Wt: 461.8 g/mol
InChI Key: YPJBCKUDBPXAFE-UHFFFAOYSA-N
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Description

3-Decyl-3-heptylpentadecanenitrile is an organic compound with the molecular formula C32H63N It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a long hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Decyl-3-heptylpentadecanenitrile typically involves the reaction of appropriate alkyl halides with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The general reaction can be represented as follows:

RX+NaCNRCN+NaXR-X + NaCN \rightarrow R-CN + NaX R−X+NaCN→R−CN+NaX

where (R) represents the alkyl group, and (X) is the halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

3-Decyl-3-heptylpentadecanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles.

Scientific Research Applications

3-Decyl-3-heptylpentadecanenitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Decyl-3-heptylpentadecanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    3-Decyl-3-heptylpentadecanenitrile: Unique due to its specific alkyl chain length and structure.

    Other Nitriles: Compounds like benzonitrile, acetonitrile, and adiponitrile.

Uniqueness

This compound stands out due to its long and branched hydrocarbon chain, which imparts unique physical and chemical properties compared to simpler nitriles. This structural uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

103328-95-6

Molecular Formula

C32H63N

Molecular Weight

461.8 g/mol

IUPAC Name

3-decyl-3-heptylpentadecanenitrile

InChI

InChI=1S/C32H63N/c1-4-7-10-13-15-17-18-20-23-26-29-32(30-31-33,27-24-21-12-9-6-3)28-25-22-19-16-14-11-8-5-2/h4-30H2,1-3H3

InChI Key

YPJBCKUDBPXAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCC)(CCCCCCCCCC)CC#N

Origin of Product

United States

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